molecular formula C16H16FN5OS2 B5504164 2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide

2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide

Cat. No. B5504164
M. Wt: 377.5 g/mol
InChI Key: ZJJVBWNCIOTLSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to "2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide" involves multi-step chemical reactions that yield high-purity products. For example, Kariuki et al. (2021) synthesized isostructural compounds through a process that ensures high yields and the structural characterization through single crystal diffraction, highlighting the methodological precision required for such complex molecules (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Molecular Structure Analysis

The structural characterization of these compounds, such as those synthesized by Gündoğdu et al. (2017), involves advanced techniques like synchrotron X-ray powder diffraction. This allows for the detailed analysis of crystal structures, providing insights into the molecular arrangement and conformation that define the compound's physical and chemical properties (Gündoğdu, Aytaç, Müller, Tozkoparan, & Kaynak, 2017).

Chemical Reactions and Properties

Compounds with similar molecular frameworks undergo a variety of chemical reactions, such as the unexpected ring closure observed by Kariuki et al. (2022), which resulted in the synthesis of a novel compound with antimicrobial activity. This demonstrates the complex reactivity and potential application of such molecules in fields beyond pharmacology, focusing on their structural and functional versatility (Kariuki, Mohamed, Abdel-Wahab, & El‐Hiti, 2022).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. The detailed study of crystallography, as performed by Dong et al. (2002), provides essential data on the molecular and atomic arrangements that influence these properties (Dong, Quan, Zhu, & Li, 2002).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, define the potential applications of these compounds. For instance, the work by Moreno-Fuquen et al. (2019) on the catalyst- and solvent-free synthesis through microwave-assisted Fries rearrangement offers insight into the innovative methodologies applicable to the compound's synthesis and the exploration of its chemical behavior (Moreno-Fuquen, Arango-Daraviña, Becerra, Castillo, Kennedy, & Macías, 2019).

Scientific Research Applications

Synthesis and Structural Characterization

A study by Kariuki, Abdel-Wahab, and El‐Hiti (2021) on the synthesis and structural characterization of isostructural compounds related to 2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide revealed the preparation of high yield compounds suitable for single crystal diffraction. These compounds exhibit planarity with certain fluorophenyl groups oriented roughly perpendicular to the rest of the molecule, indicating potential for diverse biological activities and materials science applications Kariuki, B., Abdel-Wahab, B. F., & El‐Hiti, G. (2021). Crystals.

Anticancer and Antimicrobial Activities

Çıkla et al. (2013) synthesized a novel series of derivatives demonstrating potential anti-HCV, anticancer, and antimicrobial activities. Specifically, the 4-thiazolidinone and thiosemicarbazide derivatives showed significant inhibition against hepatitis C virus NS5B RNA polymerase and exhibited notable anticancer activity against a range of human cancer cell lines, highlighting the therapeutic potential of such compounds in treating infectious diseases and cancer Çıkla, P., Tatar, E., Küçükgüzel, I., Şahin, F., Yurdakul, D., Basu, A., Krishnan, R., Nichols, D., Kaushik-Basu, N., & Küçükgüzel, Ş. (2013). Medicinal Chemistry Research.

Antioxidant and Anticancer Activity

Tumosienė et al. (2020) investigated a series of novel derivatives for their antioxidant and anticancer activities. The study found compounds with antioxidant activity significantly higher than ascorbic acid and identified a derivative as highly active against the glioblastoma U-87 cell line, suggesting these compounds could offer new therapeutic options for managing oxidative stress-related diseases and cancer Tumosienė, I., Kantminienė, K., Klevinskas, A., Petrikaitė, V., Jonuškienė, I., & Mickevičius, V. (2020). Molecules.

Novel Synthesis and Antimicrobial Activity

Helal et al. (2013) explored the synthesis of novel 2-(6-methoxy-2-naphthyl)propionamide derivatives, demonstrating significant antibacterial and antifungal activities. This study showcases the potential of such derivatives as new antimicrobial agents, indicating a promising area for further drug development against resistant strains Helal, M., Abbas, S., Salem, M., Farag, A. A., & Ammar, Y. (2013). Medicinal Chemistry Research.

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Compounds with similar structures have been found to exhibit antimicrobial, anti-inflammatory, and antitumor activities .

properties

IUPAC Name

2-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN5OS2/c1-9-8-24-15(18-9)19-14(23)10(2)25-16-21-20-13(22(16)3)11-4-6-12(17)7-5-11/h4-8,10H,1-3H3,(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJJVBWNCIOTLSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C(C)SC2=NN=C(N2C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.